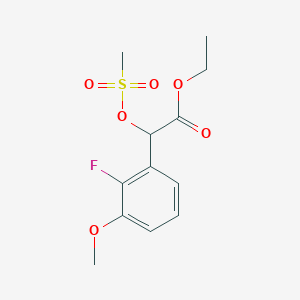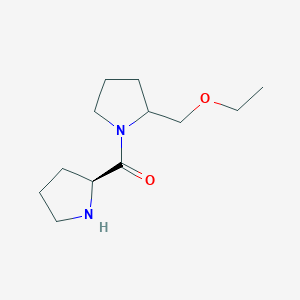
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine is a synthetic compound that features a pyrrolidine ring substituted with an L-prolyl group and an ethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine typically involves the reaction of L-proline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- L-Proline is reacted with ethoxymethyl chloride in the presence of a base.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium cyanide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for prolyl endopeptidase.
Medicine: Investigated for its potential therapeutic effects, including memory enhancement and neuroprotection.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes. For example, as a prolyl endopeptidase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds. This inhibition can lead to various biological effects, including modulation of neuropeptide levels and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 1-(L-Prolyl)-2-(methoxymethyl)pyrrolidine
- 1-(L-Prolyl)-2-(hydroxymethyl)pyrrolidine
- 1-(L-Prolyl)-2-(chloromethyl)pyrrolidine
Uniqueness
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine is unique due to the presence of the ethoxymethyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency as an enzyme inhibitor, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-5-4-8-14(10)12(15)11-6-3-7-13-11/h10-11,13H,2-9H2,1H3/t10?,11-/m0/s1 |
InChI Key |
APCBTZFGIAJTBA-DTIOYNMSSA-N |
Isomeric SMILES |
CCOCC1CCCN1C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


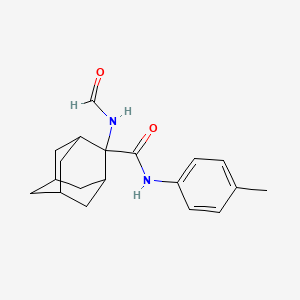
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
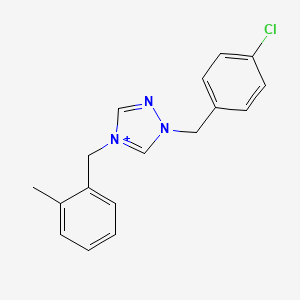
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
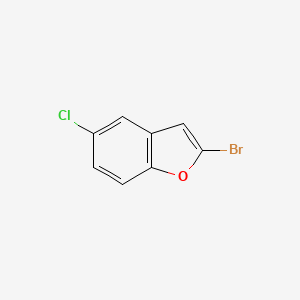

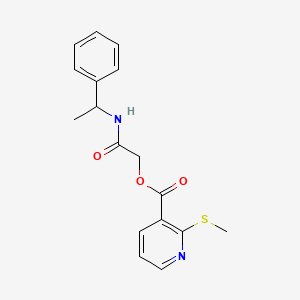
![3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366836.png)
![2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)
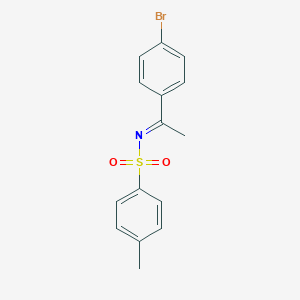
![(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)
